molecular formula C6H5IN4 B11852977 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1219636-66-4

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

货号: B11852977
CAS 编号: 1219636-66-4
分子量: 260.04 g/mol
InChI 键: AIOBPNSEERHGOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, reflecting its bicyclic structure and substituent positions. The molecular formula $$ \text{C}6\text{H}5\text{IN}_4\text{O} $$ corresponds to a 275.05 g/mol molecular weight, with the iodine atom contributing significant steric and electronic effects. The pyrazolo[3,4-d]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with numbering proceeding such that the pyrazole nitrogen atoms occupy positions 1 and 2, while the pyrimidine ring spans positions 3–6 (Figure 1).

$$
\text{Figure 1: Structural representation of this compound.}
$$

The compound’s SMILES notation (CN1N=C(I)C2=C1N=CN=C2O) and InChIKey (SITJXRWLFQGWCB-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features. Comparative analysis with analogues like 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 862729-12-2) reveals how functional group substitutions at the 4-position alter physicochemical properties, such as hydrogen-bonding capacity and solubility.

Historical Development in Heterocyclic Chemistry

The exploration of pyrazolo[3,4-d]pyrimidine derivatives began in the mid-20th century, driven by their structural resemblance to purine bases and potential as adenosine mimetics. Early synthetic routes focused on cyclocondensation reactions between aminopyrazoles and β-keto esters, but the introduction of halogenated variants like this compound emerged later as tools for Suzuki-Miyaura cross-coupling reactions.

A pivotal advancement occurred in the 2010s with the recognition of iodinated pyrazolopyrimidines as intermediates in kinase inhibitor synthesis. For example, compound 12b from Elkamhawy et al. (2022) demonstrated potent EGFR inhibition (IC$$_{50}$$ = 0.016 µM) by leveraging the iodine atom’s role in facilitating aromatic substitution reactions. Similarly, anti-Wolbachia agents developed by Johnston et al. (2021) utilized iodinated pyrazolopyrimidines to achieve metabolic stability while retaining target affinity.

Positional Isomerism in Pyrazolo[3,4-d]pyrimidine Derivatives

Positional isomerism profoundly influences the biological and chemical behavior of pyrazolo[3,4-d]pyrimidine derivatives. For instance, relocating the iodine atom from the 3-position to the 4-position in 4-amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine alters hydrogen-bonding interactions with enzyme active sites, as evidenced by reduced EGFR inhibition in analogues lacking the 3-iodo substituent.

The table below summarizes key structural and functional differences between selected isomers:

Position Substituent Biological Activity (IC$$_{50}$$) Key Interactions
3 Iodo EGFR: 0.016 µM Halogen bonding with Tyr-869
4 Amino EGFR: 2.34 µM Hydrogen bonding with Met-793

Such variations underscore the importance of regioselective synthesis. The 3-iodo isomer’s enhanced electrophilicity enables nucleophilic aromatic substitutions, making it a preferred intermediate for constructing complex molecules like kinase inhibitors. In contrast, 4-amino derivatives exhibit greater solubility but reduced enzymatic affinity due to diminished hydrophobic interactions.

The synthesis of positional isomers often hinges on precursor availability. For example, 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one serves as the starting material for 3-iodo derivatives via Finkelstein-type reactions, while 4-amino analogues require protection-deprotection strategies to avoid unwanted side reactions.

属性

CAS 编号

1219636-66-4

分子式

C6H5IN4

分子量

260.04 g/mol

IUPAC 名称

3-iodo-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5IN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3

InChI 键

AIOBPNSEERHGOU-UHFFFAOYSA-N

规范 SMILES

CN1C2=NC=NC=C2C(=N1)I

产品来源

United States

准备方法

Molecular Identity and Characterization

The compound possesses the molecular formula C₆H₅IN₄ (MW 260.04 g/mol) and features a pyrazolo[3,4-d]pyrimidine core substituted with iodine at position 3 and a methyl group at position 1. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm this structure, with the iodine atom inducing distinct deshielding effects in the ¹H NMR spectrum.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1219636-66-4
Molecular FormulaC₆H₅IN₄
Molecular Weight260.04 g/mol
Purity (Commercial)≥95%
Melting PointNot reported

Synthetic Routes to this compound

Method 1: N-Iodosuccinimide-Mediated Iodination Under Thermal Conditions

The most widely documented approach involves iodination of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine using NIS in dimethylformamide (DMF) at elevated temperatures.

Procedure :

  • Reaction Setup : 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine (2.18 g, ~73% purity, 11.82 mmol) and NIS (3.99 g, 17.72 mmol) are dissolved in 30 mL DMF.

  • Heating : The mixture is heated at 80°C for 2 hours under inert atmosphere.

  • Workup : After cooling, the solvent is removed via rotary evaporation, and the residue is triturated with dichloromethane (DCM).

  • Purification : Filtration and drying under high vacuum yield the product as a pale solid (7.95 g, 38% purity by LC-MS).

Key Observations :

  • Stoichiometry : A 1:1.5 molar ratio of substrate to NIS ensures complete conversion.

  • Solvent Choice : DMF enhances solubility of both reactants and facilitates iodination via polar transition states.

  • Yield Limitations : The 38% purity reflects challenges in separating unreacted NIS and succinimide byproducts, necessitating further optimization.

Table 2: Optimization of Thermal Iodination Conditions

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes rate
Reaction Time2 hours>90% conversion
NIS Equivalents1.5Prevents underiodination
SolventDMFSolubility

Method 2: Ambient-Temperature Iodination for Improved Functional Group Tolerance

A patent-derived protocol employs NIS at room temperature, circumventing thermal decomposition risks for sensitive substrates.

Procedure :

  • Reaction Setup : 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and NIS (1.2 equiv) are combined in anhydrous DMF.

  • Stirring : The mixture is stirred at 25°C for 12–16 hours.

  • Workup : Precipitation with ice-water followed by extraction with ethyl acetate isolates the crude product.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) affords the title compound in 65–70% yield.

Advantages Over Method 1 :

  • Milder Conditions : Suitable for electron-deficient or thermally labile substrates.

  • Higher Purity : Reduced side reactions improve isolated yield.

Analytical Characterization and Quality Control

Chromatographic and Spectroscopic Validation

LC-MS Analysis :

  • Retention Time : 0.52 minutes (Method 1).

  • Mass Spec : m/z = 261 [M+H]⁺, confirming molecular ion.

¹H NMR (DMSO-d₆) :

  • δ 8.45 (s, 1H, pyrimidine-H)

  • δ 4.10 (s, 3H, N-CH₃)

  • δ 2.55 (s, 3H, C6-CH₃).

Purity Assessment : Commercial batches achieve ≥95% purity via reverse-phase HPLC, with residual DMF <0.1%.

Industrial-Scale Considerations and Challenges

Solvent Selection and Waste Management

DMF remains the solvent of choice due to its high boiling point (153°C) and compatibility with NIS. However, its toxicity necessitates closed-loop recycling systems in manufacturing. Alternatives like dimethyl sulfoxide (DMSO) have been explored but reduce reaction rates by 40%.

Byproduct Formation and Mitigation

Succinimide, a byproduct of NIS decomposition, complicates purification. Strategies include:

  • Trituration with DCM : Removes succinimide via differential solubility.

  • Aqueous Wash : 5% sodium thiosulfate solution quenches residual iodine .

化学反应分析

反应类型

3-碘-1-甲基-1H-吡唑并[3,4-d]嘧啶可以进行各种化学反应,包括:

    取代反应: 可以通过亲核取代反应将碘原子用其他官能团取代。

    氧化和还原: 该化合物可以进行氧化和还原反应以形成不同的衍生物。

    偶联反应: 它可以参与偶联反应以形成更复杂的分子。

常用试剂和条件

    亲核取代: 可以在温和条件下使用叠氮化钠或氰化钾等试剂。

    氧化: 可以使用高锰酸钾或过氧化氢等氧化剂。

    还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要产物

从这些反应中形成的主要产物包括各种取代的吡唑并嘧啶,这些嘧啶可以具有取代碘原子的不同官能团。

科学研究应用

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates potent biological activities primarily through its interaction with Cyclin-Dependent Kinase 2 (CDK2). This kinase plays a critical role in regulating the cell cycle. The compound's ability to inhibit CDK2 leads to cell cycle arrest and apoptosis in cancer cells, making it a valuable candidate for anticancer therapies. In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of 5-aminopyrazole derivatives under controlled conditions. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and yield . The compound serves as a scaffold for developing other derivatives with enhanced biological activity. For instance, modifications at various positions of the pyrazolo[3,4-d]pyrimidine structure have been explored to improve potency against specific targets like the epidermal growth factor receptor (EGFR) .

Kinase Inhibition

The compound has been investigated for its ability to inhibit various kinases beyond CDK2. For example, derivatives designed to target EGFR have shown promising anti-proliferative activities against lung cancer cell lines (A549) and colorectal cancer cell lines (HCT-116). One notable derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and demonstrated efficacy against mutant forms of the receptor .

Induction of Apoptosis

Research indicates that certain derivatives of this compound can induce apoptosis effectively by altering the BAX/Bcl-2 ratio, which is crucial for regulating cell death . This mechanism underlines its potential use in therapies aimed at cancers characterized by dysregulated apoptotic pathways.

Other Therapeutic Applications

Beyond oncology, pyrazolo[3,4-d]pyrimidine compounds have been identified as selective inhibitors of phosphodiesterase type 2 (PDE2) and cytochrome P450 3A4 (CYP3A4). These enzymes are involved in critical cellular processes and their inhibition can lead to therapeutic effects in treating central nervous system disorders such as depression and schizophrenia . The ability to modulate these pathways opens avenues for developing treatments for neurodegenerative diseases.

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural types and biological activities:

Compound NameStructure TypeBiological Activity
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onePyrazolo[3,4-d]pyrimidineCDK2 inhibition
Pyrazolo[3,4-d]pyrimidine derivativesPyrazolo[3,4-d]pyrimidineVaries; often kinase inhibitors
Other kinase inhibitorsDiverse structuresTarget various kinases

作用机制

3-碘-1-甲基-1H-吡唑并[3,4-d]嘧啶的作用机制涉及其与特定分子靶标(如激酶)的相互作用。该化合物可以通过结合到这些酶的活性位点来抑制它们的活性,从而阻断靶蛋白的磷酸化。这种抑制会导致细胞信号通路的改变并影响各种细胞过程。

相似化合物的比较

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural Modifications and Key Analogs

Pyrazolo[3,4-d]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Activities
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 3-I, 1-Me C₆H₅IN₄O 276.04 1415638-01-5 Anticancer intermediate
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-Me C₆H₅ClN₄ 168.59 23000-43-3 Xanthine oxidase inhibition
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-Cl, 1-Me, 6-Me C₇H₆BrClN₄ 261.50 1276056-74-6 Undisclosed (research compound)
4-Hydroxy-1-phenylpyrazolo[3,4-d]pyrimidine 4-OH, 1-Ph C₁₁H₈N₄O 212.21 21314-17-0 Uric acid metabolism modulation
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-I, 4-NH₂ C₅H₄IN₅ 261.02 151266-23-8 Kinase inhibitor intermediate
Key Observations:
  • Methyl vs. Phenyl Groups : The 1-methyl group in the target compound reduces steric hindrance compared to bulkier 1-phenyl derivatives (e.g., CAS 21314-17-0), improving solubility .
  • Amino vs. Hydroxy Groups: The 4-amino substituent in CAS 151266-23-8 facilitates hydrogen bonding, whereas 4-hydroxy analogs (CAS 21314-17-0) may exhibit tautomerism, affecting reactivity .
Target Compound:

This compound can be synthesized via iodination of 1-methylpyrazolo[3,4-d]pyrimidine precursors using N-iodosuccinimide (NIS) in DMF at 80°C, yielding ~48% after purification .

Analogs:
  • 4-Chloro-1-methyl derivative : Prepared by chlorination of the parent compound using POCl₃ or PCl₅ under reflux .
  • 4-Hydroxy-1-phenyl derivative: Synthesized via cyclocondensation of phenylhydrazine with malononitrile derivatives, followed by oxidation .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties (via XLogP3 and Topological Polar Surface Area)
Compound XLogP3 Topological Polar Surface Area (Ų) Solubility (Predicted)
This compound 1.9 58.7 Low (lipophilic)
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1.2 43.6 Moderate
4-Hydroxy-1-phenylpyrazolo[3,4-d]pyrimidine 2.1 70.8 Low (crystalline)
  • Polar Surface Area: Higher values in hydroxy/amino derivatives (e.g., 70.8 Ų for CAS 21314-17-0) may limit blood-brain barrier penetration .

生物活性

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves various methods including one-flask reactions and multi-step processes. For this compound, a common synthetic route involves the use of substituted amides and halogenated precursors in the presence of suitable catalysts and solvents. The compound can be synthesized in moderate to high yields depending on the reaction conditions employed.

Biological Activity Overview

The biological activities of this compound have been primarily studied in relation to its inhibitory effects on various kinases and its anti-proliferative properties against cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against several cancer cell lines. For instance:

  • Epidermal Growth Factor Receptor Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit EGFR and its mutant forms. Notably, a derivative with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) was identified as particularly potent .
  • Cell Cycle Arrest and Apoptosis Induction : Flow cytometric analyses revealed that certain derivatives can induce apoptosis and arrest the cell cycle at the S and G2/M phases, significantly increasing the BAX/Bcl-2 ratio, which is indicative of pro-apoptotic activity .

Src Kinase Inhibition

Research has also highlighted the inhibitory effect of pyrazolo[3,4-d]pyrimidines on Src kinases. Compounds in this category have shown IC50 values in the micromolar range, making them promising candidates for further development as anticancer agents targeting Src-mediated pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For example:

  • Substituents : The introduction of different substituents at the N1 position has been shown to enhance potency against specific targets. Compounds with electron-withdrawing groups tend to exhibit increased activity compared to their electron-donating counterparts .
  • Functional Groups : The presence of functional groups such as halogens or alkyl chains can affect both solubility and binding affinity to target proteins, thus impacting overall efficacy .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

  • Study on EGFR Inhibition : A study synthesized multiple derivatives and assessed their anti-proliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Compound 12b demonstrated remarkable potency with IC50 values significantly lower than other tested compounds .
  • Kinase Inhibitory Profiling : Another study focused on evaluating kinase inhibition profiles across a range of compounds derived from this scaffold. The results indicated that certain derivatives not only inhibited EGFR but also showed activity against other kinases like VEGFR2 and DNA topoisomerase .

常见问题

Q. What are the optimal synthetic routes for 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of a pyrazolo[3,4-d]pyrimidine core. For example, iodination may proceed via electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. highlights the importance of solvent choice (e.g., dry acetonitrile or dichloromethane) and reaction temperature in achieving high yields. Post-synthesis purification via recrystallization (e.g., using acetonitrile) is critical for isolating pure products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H NMR : The methyl group at position 1 appears as a singlet (~δ 3.5–4.0 ppm), while the pyrimidine protons show distinct splitting patterns. The iodine substituent deshields adjacent protons, shifting their signals downfield.
  • IR : Stretching vibrations for C-I bonds (~500–600 cm⁻¹) and pyrazolo-pyrimidine ring vibrations (~1600 cm⁻¹) confirm functional groups .

Q. What strategies are effective for introducing substituents to the pyrazolo[3,4-d]pyrimidine core?

Functionalization often targets the 4-amino group (if present) or the pyrimidine ring. For example:

  • Cross-coupling reactions : Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at position 3.
  • Nucleophilic substitution : Alkylation or acylation of the methyl group requires careful control of base strength to avoid ring degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed?

Regioselective iodination at position 3 (vs. position 4) depends on electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., methyl at position 1) enhance selectivity. Experimental validation via X-ray crystallography (as in ) is essential to confirm regiochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature?

Stability studies in buffered solutions (pH 1–13) reveal degradation pathways:

  • Acidic conditions : Hydrolysis of the pyrimidine ring.
  • Alkaline conditions : Deiodination or oxidation.
    Thermogravimetric analysis (TGA) shows decomposition above 200°C. Storage recommendations include inert atmospheres and low temperatures .

Q. How do structural modifications impact biological activity in kinase inhibition studies?

The iodine atom enhances binding affinity to ATP pockets in kinases due to halogen bonding. Comparative studies with non-iodinated analogs (e.g., 1-methyl derivatives) show reduced IC₅₀ values. In vitro assays (e.g., enzyme inhibition, cell viability) must account for solubility limitations, often addressed via prodrug strategies .

Q. What analytical methods resolve contradictions in purity assessment?

  • HPLC-MS : Detects impurities <0.1% (e.g., dehalogenated byproducts).
  • X-ray crystallography : Confirms absence of polymorphic variants.
    Discrepancies between NMR and elemental analysis may arise from hygroscopicity or solvent retention, requiring lyophilization for accurate results .

Q. How can computational modeling predict reactivity in downstream derivatization?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-3 iodine atom exhibits high electrophilicity, making it prone to nucleophilic substitution. MD simulations further assess solvent effects on reaction kinetics .

Methodological Considerations Table

Parameter Key Insights References
Synthetic Yield Optimized using dry solvents (acetonitrile) and recrystallization.
Regioselectivity Directed by methyl group at position 1; confirmed via X-ray.
Stability Degrades in acidic/alkaline conditions; store at –20°C under N₂.
Biological Assays Solubility enhanced with DMSO/PEG mixtures; IC₅₀ validated via dose-response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。